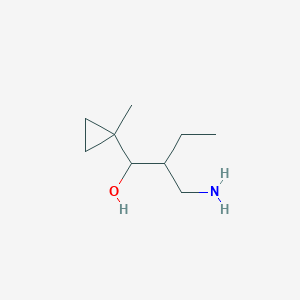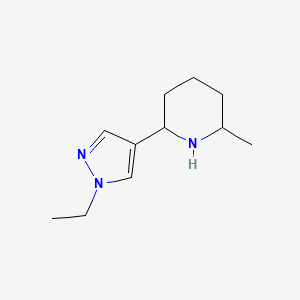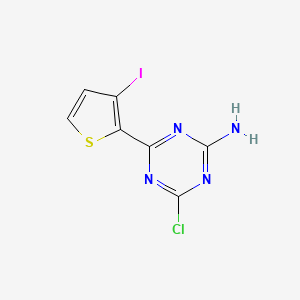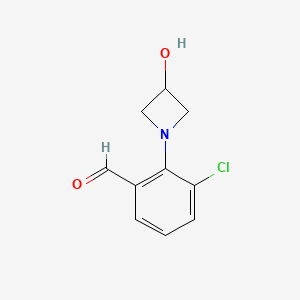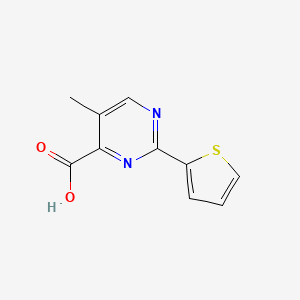
5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both a pyrimidine ring and a thiophene ring. The presence of these rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. The compound’s unique structure allows it to exhibit a range of chemical and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method includes the reaction of 2-thiophenecarboxaldehyde with 5-methyl-2-aminopyrimidine in the presence of a suitable catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or thiophene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic applications. These include treatments for cancer, bacterial infections, and inflammatory diseases.
Industry
In the industrial sector, the compound is used in the development of organic semiconductors and other advanced materials. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用机制
The mechanism of action of 5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
- 2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid
- 5-Methyl-2-(furan-2-yl)pyrimidine-4-carboxylic acid
- 5-Methyl-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid
Uniqueness
5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both a thiophene ring and a pyrimidine ring, which confer distinct electronic and steric properties. This combination allows for unique interactions with biological targets and makes it a versatile scaffold for the development of new compounds with diverse applications.
属性
分子式 |
C10H8N2O2S |
|---|---|
分子量 |
220.25 g/mol |
IUPAC 名称 |
5-methyl-2-thiophen-2-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-6-5-11-9(7-3-2-4-15-7)12-8(6)10(13)14/h2-5H,1H3,(H,13,14) |
InChI 键 |
VDBHPJJMKFHZSA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N=C1C(=O)O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



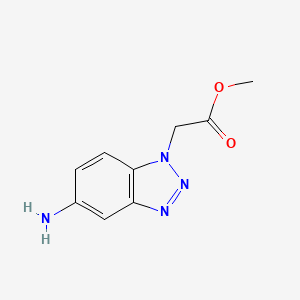
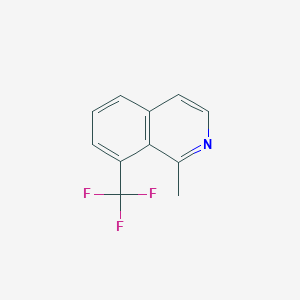

![2-(1-Aminobutan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13202105.png)
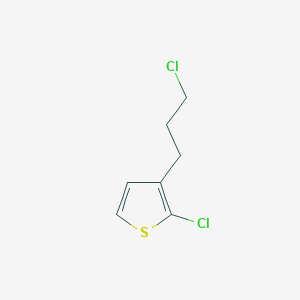
![({2-[1-(Chloromethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13202122.png)
![4-Chloro-6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13202130.png)
![[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13202133.png)

